Avitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

EGFR Mutation-Positive Non-Small Cell Lung Cancer (NSCLC)

Avitinib belongs to a class of drugs called Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Mutations in the EGFR gene are a known driver of NSCLC, a common type of lung cancer. Avitinib acts by irreversibly binding to the mutated EGFR protein, blocking its signaling and hindering cancer cell growth and proliferation [1]. Research is ongoing to investigate Avitinib's efficacy, particularly against the EGFR T790M mutation, a common resistance mechanism that arises after treatment with other EGFR TKIs [1].

Source

Update on the Treatment of Metastatic Non-small Cell Lung Cancer:

Avitinib, also known as Abivertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor specifically designed to target mutations in the EGFR gene, particularly the T790M mutation. This compound is primarily utilized in the treatment of non-small cell lung cancer (NSCLC) and has shown promise in overcoming resistance to earlier EGFR inhibitors. Avitinib functions by irreversibly binding to the active site of the EGFR, thereby inhibiting its signaling pathways that promote tumor growth and survival .

Avitinib undergoes various metabolic transformations within biological systems. In vitro studies using rat liver microsomes have identified multiple reactive metabolites generated during its metabolism. These metabolites can interact with cytochrome P450 enzymes, affecting their activity and potentially leading to drug-drug interactions . The primary metabolic pathways include oxidation and conjugation reactions, which facilitate the elimination of the compound from the body.

Avitinib exhibits potent inhibitory activity against EGFR with T790M mutations, which are commonly associated with resistance to first- and second-generation EGFR inhibitors. Its efficacy has been demonstrated in preclinical models and clinical trials, where it has shown significant tumor regression in patients with NSCLC harboring these mutations. Additionally, avitinib has been reported to penetrate the blood-brain barrier, making it a viable option for treating brain metastases associated with lung cancer .

The synthesis of avitinib involves several key steps:

- Starting Materials: The synthesis begins with t-butyl-protected 3-aminophenol.

- Reagents: Diisopropylethylamine and isopentenyl chloride are added to facilitate the formation of intermediates.

- Reaction Conditions: The reaction is typically carried out in dichloromethane under controlled conditions to ensure high yield and purity of the final product .

This multi-step synthesis allows for the selective formation of avitinib while minimizing side reactions.

Avitinib is primarily applied in oncology, particularly for treating patients with NSCLC who possess specific EGFR mutations. Its ability to effectively inhibit tumor growth makes it a valuable therapeutic agent in clinical settings. Additionally, ongoing research is exploring its potential use in combination therapies with other anticancer agents to enhance treatment efficacy and overcome resistance mechanisms .

Recent studies have highlighted the potential for drug-drug interactions involving avitinib, particularly concerning its influence on cytochrome P450 enzyme activity. For instance, avitinib has been shown to affect the pharmacokinetics of osimertinib, another EGFR tyrosine kinase inhibitor. This interaction necessitates careful monitoring when these drugs are administered concurrently . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Avitinib shares structural and functional similarities with several other EGFR inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Specificity | Clinical Use |

|---|---|---|---|

| Avitinib (Abivertinib) | Irreversible EGFR TKI | T790M mutation | NSCLC |

| Osimertinib | Irreversible EGFR TKI | T790M mutation | NSCLC |

| Afatinib | Irreversible EGFR TKI | Broad spectrum of mutations | NSCLC, head and neck cancer |

| Erlotinib | Reversible EGFR TKI | Wild-type and common mutations | NSCLC |

Uniqueness of Avitinib:

- Avitinib is specifically designed to target resistant mutations in EGFR, particularly T790M.

- Its ability to penetrate the blood-brain barrier distinguishes it from some other compounds, making it effective against brain metastases.

Key Synthetic Intermediates and Reaction Schemes

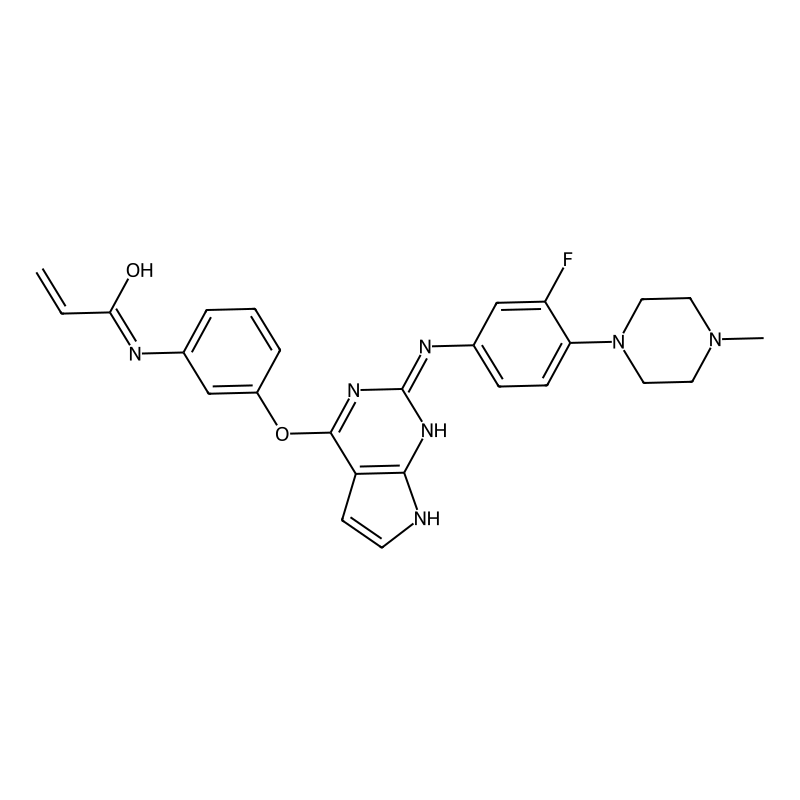

The synthesis of Avitinib, chemically known as N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide, involves multiple key synthetic intermediates and sophisticated reaction schemes [1] [2]. The compound features a pyrrolopyrimidine core structure that serves as the foundation for epidermal growth factor receptor inhibition [2] [22].

The primary synthetic route involves a convergent approach utilizing several critical intermediates [1]. The first key intermediate, designated as Intermediate I, is synthesized through the coupling of 2,4-dichloropyrrolopyrimidine with 3-fluoro-4-(4-methylpiperazin-1-yl)aniline [1]. This reaction employs palladium-catalyzed cross-coupling methodology, specifically utilizing XPhos ligand and Pd2(dba)3 catalyst system in propanol solvent [1].

A parallel synthetic pathway generates Intermediate II through a multi-step sequence beginning with tert-butyl-protected 3-nitrophenol [1]. The nitro group undergoes reduction using iron powder and ammonium chloride in ethanol to yield the corresponding protected aminophenol [1]. Subsequent treatment with isopentenyl chloride in the presence of diisopropylethylamine and dichloromethane produces Intermediate II [1].

The deprotection of Intermediate II occurs through reflux in trifluoroacetic acid solvent, removing the tert-butyl protecting group to afford Intermediate III [1]. The final coupling reaction combines Intermediate I, Intermediate III, and dimethylformamide to generate the target compound [1]. This convergent approach demonstrates significant synthetic efficiency through the parallel preparation of key building blocks.

| Intermediate | Starting Material | Key Transformation | Reaction Conditions |

|---|---|---|---|

| Intermediate I | 2,4-dichloropyrrolopyrimidine | Buchwald-Hartwig coupling | XPhos/Pd2(dba)3, propanol [1] |

| Intermediate II | tBu-protected 3-nitrophenol | Reductive amination | Fe/NH4Cl, ethanol [1] |

| Intermediate III | Intermediate II | Deprotection | TFA reflux [1] |

The pyrrolopyrimidine scaffold synthesis follows established protocols for heterocyclic construction [10] [19]. The core pyrrolo[2,3-d]pyrimidine system is typically assembled through cyclization reactions involving appropriately substituted pyrimidine precursors [19] [22]. Research has demonstrated that nucleophilic aromatic substitution reactions are particularly effective for introducing substituents at the 4-position of the pyrrolopyrimidine core [28] [29].

Advanced synthetic strategies have incorporated Buchwald-Hartwig amination reactions for efficient carbon-nitrogen bond formation [10] [20]. These palladium-catalyzed transformations enable the coupling of aryl halides with amine nucleophiles under mild conditions [20]. The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the amine, and finally reductive elimination to form the desired carbon-nitrogen bond [20].

Catalytic Systems and Solvent Selection

The catalytic systems employed in Avitinib synthesis demonstrate sophisticated organometallic chemistry principles [1] [10]. Palladium-based catalysts represent the primary choice for carbon-nitrogen and carbon-carbon bond formation reactions [1] [20]. The XPhos ligand system combined with Pd2(dba)3 provides exceptional reactivity for challenging coupling reactions involving electron-deficient heterocycles [1].

Solvent selection plays a crucial role in reaction optimization and product formation [1] [14]. Propanol serves as the preferred solvent for the initial coupling reaction, providing appropriate polarity and boiling point characteristics for elevated temperature reactions [1]. The choice of propanol over alternative alcoholic solvents stems from its ability to solubilize both organic substrates and inorganic bases while maintaining chemical stability under reaction conditions [1].

Dichloromethane functions as the optimal solvent for acylation reactions involving Intermediate II formation [1]. The aprotic nature of dichloromethane prevents interference with the acylation mechanism while providing sufficient solvating power for organic reactants [1]. Trifluoroacetic acid serves dual roles as both solvent and reagent in deprotection reactions, facilitating efficient removal of tert-butyl protecting groups [1].

| Catalytic System | Ligand | Solvent | Temperature | Application |

|---|---|---|---|---|

| Pd2(dba)3 | XPhos | Propanol | 100°C | C-N coupling [1] |

| Base-mediated | Na2CO3 | DMF | Reflux | Final coupling [1] |

| Acid-catalyzed | - | TFA | Reflux | Deprotection [1] |

The optimization of catalytic systems has revealed significant improvements in reaction yields through systematic variation of reaction parameters [1]. Studies indicate that the addition of sodium carbonate as base in both coupling steps enhances yields to 72% when added in equimolar amounts relative to Intermediate I [1]. Temperature optimization demonstrates that reactions conducted at 100°C under nitrogen atmosphere achieve yields of 71% [1].

Alternative catalytic approaches have explored the use of different phosphine ligands and palladium sources [10] [24]. Comparative studies indicate that SPhos ligand combined with palladium acetate provides similar reactivity profiles for related pyrrolopyrimidine syntheses [24]. Reaction optimization typically involves screening multiple catalyst loadings, with typical ranges of 2.5-5 mol% palladium proving most effective [24].

Advanced solvent systems have incorporated mixed solvent approaches for enhanced substrate solubility [14]. Combinations of dioxane with alcoholic cosolvents provide improved reaction profiles for challenging substrates [25]. The development of more environmentally benign solvent systems has led to investigation of aqueous-organic biphasic conditions, though these typically require phase-transfer catalysts for optimal performance [25].

Scalability and Purity Optimization Strategies

The scalability of Avitinib synthesis requires careful consideration of reaction engineering principles and process intensification strategies [16] [17]. Industrial-scale production demands optimization of heat and mass transfer characteristics while maintaining reaction selectivity and product quality [16]. The development of continuous flow processes represents a significant advancement in manufacturing efficiency for complex pharmaceutical intermediates [16].

Purity optimization strategies focus on minimizing impurity formation and enhancing product isolation protocols [15] [18]. High-performance liquid chromatography methods have been developed for comprehensive impurity profiling, utilizing C18 stationary phases with mobile phase compositions optimized for pyrrolopyrimidine derivatives [18]. Electrospray ionization mass spectrometry provides structural elucidation of process-related impurities [18].

The implementation of preparative liquid chromatography enables high-purity product isolation on manufacturing scales [1]. Alternative purification approaches utilize recrystallization from appropriate solvent systems, with careful control of temperature and nucleation conditions to achieve desired polymorphic forms [1]. Crystallization optimization involves systematic screening of solvent systems, temperature profiles, and seeding strategies [17].

| Purification Method | Conditions | Purity Achievement | Scale Applicability |

|---|---|---|---|

| Preparative HPLC | C18, gradient elution | >98% | Pilot scale [1] |

| Recrystallization | Optimized solvent system | >97% | Manufacturing [1] |

| Column chromatography | Silica gel, gradient | >95% | Laboratory [10] |

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality [11]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous assessment of conversion and selectivity [11]. These analytical approaches facilitate process control optimization and reduce batch-to-batch variability in manufacturing operations [11].

Quality control protocols incorporate multiple analytical techniques for comprehensive product characterization [18] [26]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment [14]. Mass spectrometry enables detection of trace impurities and degradation products that may impact product stability [18].

The development of scalable synthetic routes has emphasized atom economy and waste minimization principles [12]. Alternative synthetic approaches have explored more efficient coupling strategies that reduce the number of synthetic steps while maintaining overall yield [12]. Process optimization studies indicate that careful selection of reaction conditions can achieve overall yields exceeding 60% for the complete synthetic sequence [1].

Stability considerations during scale-up require evaluation of thermal degradation pathways and storage conditions [23]. Avitinib demonstrates stability under standard storage conditions at 4°C with protection from moisture [23]. Extended storage requires specialized conditions, with solutions in organic solvents maintaining stability at -20°C for one month or -80°C for six months [23].

Avitinib functions as a pyrrolopyrimidine-based irreversible epidermal growth factor receptor inhibitor that demonstrates exceptional selectivity for mutant epidermal growth factor receptor variants over wild-type receptor [1] [2]. The compound achieves irreversible inhibition through covalent binding to cysteine 797 in the adenosine triphosphate-binding pocket of the epidermal growth factor receptor kinase domain [3] [4].

The inhibitor demonstrates remarkable potency against epidermal growth factor receptor L858R/T790M double mutations with an IC50 value of 0.18 nM, representing nearly 43-fold greater potency compared to wild-type epidermal growth factor receptor (IC50 = 7.68 nM) [1] [5]. This exceptional selectivity profile extends across multiple mutant variants, with avitinib showing up to 298-fold increased potency against epidermal growth factor receptor active mutations compared to wild-type epidermal growth factor receptor [5] [6].

| Target/Mutation | IC50 Value (nM) | Selectivity vs Wild-type | Cell Line/Assay |

|---|---|---|---|

| Wild-type EGFR | 7.68 | Reference value | Biochemical assay |

| EGFR L858R/T790M double mutation | 0.18 | 43-fold greater potency | Biochemical assay |

| Mutant EGFR (NCI-H1975) | 7.3 | 115-fold more sensitive | NCI-H1975 cells |

| Mutant EGFR (NIH/3T3_TC32T8) | 2.8 | 298-fold more sensitive | NIH/3T3_TC32T8 cells |

Specifically targeting the T790M gatekeeper mutation, which accounts for approximately 50-60% of resistance cases to first-generation epidermal growth factor receptor tyrosine kinase inhibitors [7] [8], avitinib overcomes this critical resistance mechanism. The T790M mutation increases the affinity for adenosine triphosphate, making it resistant to reversible epidermal growth factor receptor inhibitors, but avitinib maintains potent activity against this mutation through its irreversible binding mechanism [7] [9].

The structural design of avitinib allows it to accommodate the bulkier methionine residue at position 790 while maintaining high-affinity binding [2]. Clinical studies have demonstrated that avitinib can effectively control both intracranial and extracranial disease in patients harboring T790M mutations, with a median progression-free survival of 247 days and overall survival of 536 days [8] [9].

Selectivity Profile Against Wild-Type Epidermal Growth Factor Receptor and Bruton Tyrosine Kinase

Avitinib exhibits exceptional selectivity against wild-type epidermal growth factor receptor, a critical characteristic that distinguishes it from earlier generation epidermal growth factor receptor tyrosine kinase inhibitors [7] [2]. This selectivity is crucial for reducing dose-limiting toxicities such as skin rash and diarrhea that are commonly associated with wild-type epidermal growth factor receptor inhibition [7] [8].

The compound demonstrates minimal off-target activity against wild-type epidermal growth factor receptor while maintaining potent activity against oncogenic mutations. This selective profile allows for higher therapeutic doses without causing severe epithelial toxicities, providing a wider therapeutic window for clinical use [1] [5].

Beyond its primary epidermal growth factor receptor targeting activity, avitinib also functions as a Bruton tyrosine kinase inhibitor [10] [11]. The compound inhibits Bruton tyrosine kinase phosphorylation and downstream signaling pathways in B-cell malignancies, particularly in mantle cell lymphoma cells [10]. This dual-targeting capability provides additional therapeutic value, especially in hematological malignancies where Bruton tyrosine kinase plays a crucial role in B-cell receptor signaling [12] [13].

| Kinase Target | Activity/Selectivity | Clinical Relevance |

|---|---|---|

| BTK (Bruton Tyrosine Kinase) | Primary target - covalent inhibition | Primary mechanism for B-cell malignancies |

| EGFR (Wild-type) | Minimal activity (>298-fold selectivity) | Reduced epithelial toxicity |

| ITK (IL2-inducible T-cell kinase) | Limited off-target activity | Preserved NK cell function |

| TEC kinase | Minimal activity | Reduced bleeding risk |

The selectivity profile of avitinib against other kinases in the tyrosine kinase family demonstrates superior specificity compared to first and second-generation epidermal growth factor receptor inhibitors [2] [14]. This enhanced selectivity translates into improved tolerability and reduced adverse events in clinical practice [7] [8].

Downstream Signaling Modulation (Akt/ERK Pathways)

Avitinib modulates critical downstream signaling pathways that are essential for cancer cell survival, proliferation, and metastasis [15] [16]. The primary downstream effects involve inhibition of the phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways [16] [17].

Following epidermal growth factor receptor inhibition by avitinib, there is significant reduction in Akt phosphorylation, which leads to decreased cell survival signals and enhanced apoptosis in cancer cells [18] [17]. The Akt pathway is crucial for cellular survival, and its inhibition by avitinib contributes to the anti-tumor efficacy observed in preclinical and clinical studies [19] [17].

Simultaneously, avitinib inhibits extracellular signal-regulated kinase phosphorylation, resulting in decreased cell proliferation and migration [18] [16]. The extracellular signal-regulated kinase pathway is a major regulator of cell cycle progression and cellular proliferation, making its inhibition critical for anti-cancer activity [16] [20].

| Signaling Pathway | Effect of Avitinib | Downstream Consequences | IC50 Values |

|---|---|---|---|

| AKT/PI3K Pathway | Inhibits AKT phosphorylation | Reduced cell survival and proliferation | Cellular assays: 7.3-2.8 nM |

| ERK/MAPK Pathway | Inhibits ERK phosphorylation | Decreased cell proliferation and migration | Cellular assays: Variable |

| TGF-β1/Smad Pathway | Downregulates Smad2/3 phosphorylation | Reduced fibroblast activation | Dose-dependent (1.25-2.5 μM) |

| BTK Signaling Cascade | Blocks BTK phosphorylation | Impaired B-cell receptor signaling | BTK-dependent |

| EGFR Phosphorylation | Inhibits mutant EGFR phosphorylation | Blocked oncogenic EGFR signaling | 0.18-7.68 nM depending on mutation |

In addition to the canonical Akt and extracellular signal-regulated kinase pathways, avitinib also modulates the transforming growth factor beta 1/Smad signaling pathway [10]. Studies have shown that avitinib downregulates Smad2 and Smad3 phosphorylation, leading to reduced fibroblast activation and extracellular matrix production [10]. This anti-fibrotic activity suggests potential applications beyond oncology, particularly in fibrotic diseases [10] [21].

The modulation of these interconnected signaling networks creates a comprehensive anti-cancer effect that extends beyond simple kinase inhibition [15] [16]. The cross-talk between Akt and extracellular signal-regulated kinase pathways is disrupted by avitinib, preventing compensatory mechanisms that often lead to drug resistance [18] [17]. This multi-pathway inhibition contributes to the sustained anti-tumor activity observed with avitinib treatment and helps overcome resistance mechanisms that limit the efficacy of more selective inhibitors [19] [16].